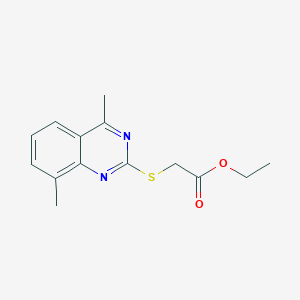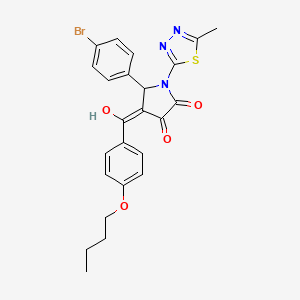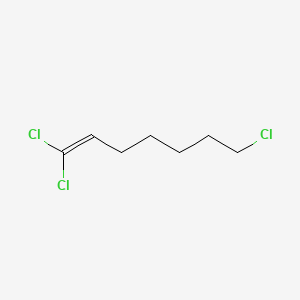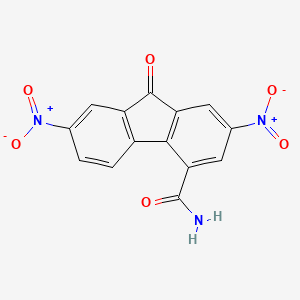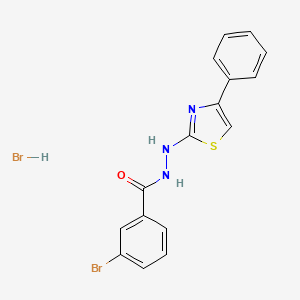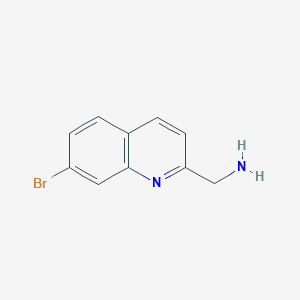
4,4-Dimethyl-2-pentenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-2-pentenal is an organic compound with the molecular formula C7H12O. It is an aldehyde with a pentenal backbone and two methyl groups attached to the fourth carbon atom. This compound is known for its distinct chemical properties and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-2-pentenal can be synthesized through several methods. One common method involves the Claisen rearrangement of allyl vinyl ether, which is derived from isobutyraldehyde and allyl alcohol. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid and under reflux conditions .
Industrial Production Methods
In an industrial setting, this compound can be produced by the catalytic dehydration of 4,4-dimethyl-2-pentanol. This process involves the use of a strong acid catalyst and elevated temperatures to facilitate the removal of water and formation of the aldehyde .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-2-pentenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol, 4,4-dimethyl-2-pentanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition: It can participate in nucleophilic addition reactions with compounds such as Grignard reagents to form secondary or tertiary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Addition: Grignard reagents (RMgX)
Major Products Formed
Oxidation: 4,4-Dimethyl-2-pentenoic acid
Reduction: 4,4-Dimethyl-2-pentanol
Addition: Various secondary or tertiary alcohols depending on the Grignard reagent used
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-2-pentenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism by which 4,4-Dimethyl-2-pentenal exerts its effects involves its reactivity as an aldehyde. It can form covalent bonds with nucleophiles, such as amines and thiols, through nucleophilic addition reactions. This reactivity is crucial for its role in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Vergleich Mit ähnlichen Verbindungen
4,4-Dimethyl-2-pentenal can be compared with other similar compounds, such as:
4,4-Dimethyl-2-pentynal: This compound has a triple bond instead of a double bond, leading to different reactivity and applications.
4,4-Dimethyl-2-pentanol: The alcohol counterpart of this compound, which is used in different chemical reactions and industrial processes.
2,2-Dimethyl-4-pentenal: A structural isomer with different physical and chemical properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Eigenschaften
CAS-Nummer |
926-37-4 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
4,4-dimethylpent-2-enal |
InChI |
InChI=1S/C7H12O/c1-7(2,3)5-4-6-8/h4-6H,1-3H3 |
InChI-Schlüssel |
JZJVARRPMMVFRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone](/img/structure/B14167176.png)

![Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester](/img/structure/B14167195.png)

![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)

